4,7-Dichloro-2-(4-pyridinyl)quinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research
The quinazoline scaffold is a cornerstone in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. wikipedia.orgmdpi.com This heterocyclic system is present in numerous approved drugs and continues to be a focal point for the design of novel therapeutic agents. acs.org The inherent chemical properties of the quinazoline nucleus allow for substitutions at various positions, enabling the fine-tuning of pharmacological profiles. mdpi.com Researchers have successfully developed quinazoline-based compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others. wikipedia.orgnih.govmdpi.com The ability of the quinazoline ring system to interact with various biological targets, including enzymes and receptors, underscores its importance in the development of targeted therapies. orgsyn.org
Table 1: Examples of Biological Activities of Quinazoline Derivatives
| Biological Activity | Reference |
| Anticancer | mdpi.commdpi.com |
| Anti-inflammatory | wikipedia.org |
| Antibacterial | wikipedia.org |
| Antiviral | wikipedia.org |
| Antifungal | wikipedia.org |
| Antioxidant | wikipedia.org |
Overview of Halogenated Quinazolines in Academic Studies
The introduction of halogen atoms into the quinazoline scaffold has been a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting compounds. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Dichloro-substituted quinazolines, in particular, have been investigated for their potential as intermediates in the synthesis of more complex molecules and as bioactive agents themselves. The positions of the chlorine atoms on the quinazoline ring are critical in determining the compound's reactivity and biological activity. For instance, the chlorine atoms at the 4- and 7-positions can serve as reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to create a library of derivatives for biological screening. synblock.com
Research Landscape of Pyridinyl-Substituted Quinazolines
The incorporation of a pyridinyl moiety into the quinazoline scaffold has been an area of active research. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, can introduce unique electronic and steric properties to the parent quinazoline molecule. Pyridinyl-substituted quinazolines have been explored for their potential as kinase inhibitors and other targeted therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological macromolecules. The position of the pyridine ring attachment to the quinazoline core, as well as the substitution pattern on the pyridine ring itself, are key determinants of the compound's biological activity.
Focus on 4,7-Dichloro-2-(4-pyridinyl)quinazoline within Current Research Paradigms
Despite its interesting structural features, a comprehensive review of the scientific literature reveals that this compound has been primarily studied as a synthetic intermediate. There is a notable lack of in-depth research specifically focused on the elucidation of its own biological activities and pharmacological profile. The existing body of research on quinazolines suggests that this compound could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition and anticancer research. However, to date, such dedicated studies on this compound have not been extensively published. Further research is warranted to fully explore the therapeutic potential of this specific compound and to understand how the unique combination of its structural motifs contributes to its chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-2-pyridin-4-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-9-1-2-10-11(7-9)17-13(18-12(10)15)8-3-5-16-6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLDOTDDBWYHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Dichloro 2 4 Pyridinyl Quinazoline
Precursor Synthesis and Derivatization
The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors: a dichloroquinazoline intermediate and a suitable pyridinyl building block.
Synthesis of Dichloroquinazoline Intermediates
A common and crucial intermediate for the synthesis of 4,7-dichloro-2-(4-pyridinyl)quinazoline is 4,7-dichloroquinazoline (B1295908). The preparation of this precursor can be achieved through various synthetic routes, often starting from readily available materials.
One established method involves the chlorination of 7-chloro-3H-quinazolin-4-one. In a typical procedure, 7-chloro-3H-quinazolin-4-one is treated with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent. The reaction mixture is heated, leading to the conversion of the oxo group at the 4-position to a chloro group, yielding 4,7-dichloroquinazoline. chemicalbook.com The reaction is generally clean and provides the product in high yield after workup.
Another synthetic approach starts from 2-amino-4-chlorobenzoic acid. This method involves the cyclization of the benzoic acid derivative to form the quinazoline (B50416) ring system, followed by chlorination steps to introduce the chloro groups at the 4 and 7 positions. For instance, 2-amino-4-chlorobenzoic acid can be condensed with formamide (B127407) to yield 7-chloro-3H-quinazolin-4-one, which is then chlorinated as described above. chemicalbook.com
A distinct, yet related, key intermediate is 2,4-dichloroquinazoline (B46505), which can be synthesized from 2,4(1H,3H)-quinazolinedione. The dione (B5365651) is treated with a chlorinating agent like phosphorus oxychloride, often with gentle heating, to afford 2,4-dichloroquinazoline in excellent yield. cymitquimica.com This intermediate is pivotal for syntheses where substituents are introduced at the 2 and 4 positions. For the specific synthesis of the title compound, a 2,4,7-trichloroquinazoline (B1295576) precursor would be highly valuable, allowing for regioselective substitution.
Table 1: Synthesis of Dichloroquinazoline Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Chloro-3H-quinazolin-4-one | POCl₃, 100°C, 3 h | 4,7-Dichloroquinazoline | 94.8 | chemicalbook.com |
| 2,4(1H,3H)-Quinazolinedione | POCl₃, reflux, 2.5 h | 2,4-Dichloroquinazoline | 99 | cymitquimica.com |
Preparation of Pyridinyl Building Blocks
The pyridinyl moiety is typically introduced using an organometallic pyridinyl reagent. The most common and versatile building block for this purpose is pyridine-4-boronic acid.
The synthesis of pyridine-4-boronic acid is well-documented and can be achieved via the lithiation of a halopyridine followed by quenching with a borate (B1201080) ester. A standard laboratory-scale preparation involves the reaction of 4-bromopyridine (B75155) with n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting pyridinyllithium species is then treated with trimethyl borate, followed by acidic workup to yield pyridine-4-boronic acid hydrochloride. nih.govwikipedia.org
Table 2: Synthesis of Pyridine-4-boronic acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|
Construction of the Quinazoline Core
The formation of the fundamental quinazoline ring system is a critical phase in the synthesis. This is generally accomplished through cyclization or condensation reactions.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the quinazoline scaffold. These reactions often involve the formation of the heterocyclic ring from a substituted benzene (B151609) derivative. For instance, the reaction of ortho-aminobenzonitriles with appropriate reagents can lead to the formation of the quinazoline ring. While various cyclization strategies exist for quinazoline derivatives, for the specific target compound, the focus is often on modifying a pre-existing quinazoline core. researchgate.netnih.gov
Condensation Reactions
Condensation reactions provide another powerful route to the quinazoline core. A classic example is the reaction of an anthranilic acid derivative with a one-carbon source, such as formamide or formic acid, to form a quinazolinone, which can then be further functionalized. chemicalbook.com For instance, the condensation of 2-amino-4-chlorobenzoic acid with formamide at elevated temperatures directly yields 7-chloro-3H-quinazolin-4-one. chemicalbook.com This quinazolinone is a direct precursor to 4,7-dichloroquinazoline.
Incorporation of the Pyridinyl Moiety
The final and key step in the synthesis of this compound is the attachment of the pyridinyl group to the 2-position of the dichloroquinazoline core. The most effective and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.
This palladium-catalyzed reaction involves the coupling of an organoborane (the pyridinyl building block) with a halide (the dichloroquinazoline). For the synthesis of the title compound, a plausible and efficient route involves the reaction of a 2,4,7-trichloroquinazoline with pyridine-4-boronic acid. Research has shown that the different positions on the quinazoline ring have varying reactivity, allowing for regioselective substitution. The C-4 position is generally the most electrophilic, followed by the C-2 and then the C-7 positions.
To achieve selective coupling at the C-2 position, the more reactive C-4 position can be blocked or reacted first. For instance, a 4-substituted-2,7-dichloroquinazoline can undergo a Suzuki coupling with pyridine-4-boronic acid. In a typical procedure, the reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (Ph₃P), in a suitable solvent system with a base. By carefully controlling the reaction conditions, the pyridinyl group can be selectively introduced at the C-2 position to furnish this compound.
Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base and Solvent | Product | Reference |
|---|---|---|---|---|---|
| 4-Substituted-2,7-dichloroquinazoline | Pyridine-4-boronic acid | Pd(OAc)₂, Ph₃P | Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane, DMF) | 4-Substituted-7-chloro-2-(4-pyridinyl)quinazoline |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is a principal method for this transformation. wikipedia.org This reaction involves the coupling of an organoboron species with an organic halide or triflate. wikipedia.orglibretexts.org In the context of synthesizing this compound, the strategy involves coupling a pyridinylboronic acid or a derivative thereof with a suitable dichloro- or trichloroquinazoline precursor.
Research into the regioselective arylation of polyhalogenated quinazolines has shown that the C-4 position is generally more electrophilic and thus more reactive in cross-coupling reactions than the C-2 position. nih.gov This presents a challenge for directly coupling at the C-2 position of a precursor like 2,4,7-trichloroquinazoline. nih.gov However, sequential strategies can be employed to achieve the desired substitution. nih.govnih.gov
The Suzuki-Miyaura reaction is highly versatile, accommodating a wide range of functional groups. researchgate.net The coupling of heteroarylboronic acids, including pyridyl derivatives, has been extensively developed. nih.gov Despite their utility, pyridinylboronic acids can present challenges due to their potential instability and the electron-deficient nature of the pyridine (B92270) ring, which can reduce nucleophilicity. nih.gov The use of potassium heteroaryltrifluoroborates or boronic acid pinacol (B44631) esters can often provide more stable and effective coupling partners. nih.govmdpi.com
Table 1: Example Conditions for Suzuki-Miyaura Coupling in Quinazoline Synthesis This table is interactive. You can sort and filter the data.
| Catalyst | Ligand | Base | Solvent System | Additive | Temperature | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf (integrated) | Na₂CO₃ | Toluene-H₂O | NBu₄Br | 115 °C | mdpi.com |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | None | 100 °C | nih.gov |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | n-Butanol | None | 100 °C | nih.gov |
| Pd-CataCXiumA-G3 | CataCXium A | TMSOK | THF | Trimethyl borate | Room Temp | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing heteroaromatic rings. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.comresearchgate.net
In the case of di- and trichloroquinazolines, the reactivity of the different chlorine-substituted positions towards nucleophiles is not equal. Extensive studies, supported by both experimental evidence and theoretical DFT calculations, have demonstrated that the C-4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the C-2 position. mdpi.comnih.govresearchgate.net The higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon makes it the preferred site for attack by nucleophiles such as primary or secondary amines. nih.govresearchgate.net This preferential reactivity is consistently observed under various reaction conditions. mdpi.com
Alternative Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings can be employed to functionalize the quinazoline scaffold. The Sonogashira cross-coupling reaction, for example, allows for the introduction of alkynyl groups onto a 4-chloroquinazoline (B184009) core. nih.gov While not a direct route to the title compound, such methods highlight the versatility of the chloroquinazoline intermediate for creating a diverse library of derivatives through subsequent chemical transformations of the installed alkyne.
Reaction Optimization and Mechanistic Investigations
Optimizing reaction conditions is crucial for achieving high yields and purity. For the synthesis of this compound, particularly via palladium-catalyzed methods, the choice of catalyst, ligand, solvent, and base are all interconnected and vital for success.
Catalyst Systems and Ligand Effects
The active catalyst in Suzuki-Miyaura and related reactions is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.comrsc.org The reduction of the precatalyst to the active form is a critical step in the catalytic cycle. rsc.org
The choice of phosphine ligand is paramount. Ligands stabilize the palladium center and modulate its reactivity. For challenging cross-couplings involving heteroaryl substrates, electron-rich and sterically bulky phosphine ligands are often required. nih.gov Ligands such as SPhos and XPhos have proven effective in promoting the coupling of a broad range of heteroarylboronic acids. nih.gov The ligand can also influence regioselectivity; in some systems, varying the concentration of a simple ligand like triphenylphosphine (PPh₃) can alter the site of arylation. acs.org
Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling This table is interactive. You can sort and filter the data.
| Precatalyst | Ligand | Application/Notes | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | Widely used for Suzuki couplings of quinazolines. | mdpi.com |
| Pd(OAc)₂ | PPh₃ | A ubiquitous precatalyst/ligand combination. | acs.org |
| Pd(OAc)₂ | SPhos / XPhos | Bulky, electron-rich ligands for challenging heteroaryl couplings. | nih.gov |
| Pd(OAc)₂ | RuPhos | Effective for coupling potassium heteroaryltrifluoroborates. | nih.gov |
Solvent Effects and Reaction Conditions
The reaction medium plays a significant role in the outcome of quinazoline synthesis. For Suzuki-Miyaura reactions, biphasic solvent systems such as toluene/water are common, often used in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (NBu₄Br) to facilitate the interaction between reactants in different phases. mdpi.com In other quinazoline syntheses, highly polar solvents such as dimethylformamide (DMF) and even water have been shown to provide excellent yields. researchgate.net
The choice of base is critical for the transmetalation step of the Suzuki reaction. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. nih.govmdpi.comacs.org Reaction temperature is also a key parameter, with many cross-coupling reactions requiring heating to achieve a reasonable reaction rate, often in the range of 100–115 °C. mdpi.com In some specialized systems for heteroaryl-heteroaryl coupling, additives like trimethyl borate have been used to enhance reactivity and allow for reactions to proceed under milder, room-temperature conditions. nih.gov
Proposed Reaction Mechanisms
Understanding the underlying reaction mechanisms is key to rational optimization and troubleshooting.
Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three main steps: libretexts.orgresearchgate.net
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C-2 position of the 4,7-dichloroquinazoline substrate, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The 4-pyridinyl group is transferred from the organoboron reagent to the palladium center. The base is essential in this step, activating the organoboron species to facilitate the transfer.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the quinazoline C-2 position and the pyridinyl group, yielding the product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: As discussed previously, the SNAr mechanism explains the high reactivity of the C-4 position on the quinazoline ring. researchgate.net
Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the aromatic ring (preferentially C-4), which disrupts the aromaticity and forms a negatively charged, sp³-hybridized intermediate known as a Meisenheimer complex.
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the substituted product.
Yield Optimization and Scalability Considerations
The efficient synthesis of this compound on a laboratory and industrial scale necessitates careful consideration of factors that influence reaction yield and process scalability. While specific literature on the yield optimization for this exact molecule is not extensively detailed, general principles derived from the synthesis of related quinazoline and 2-pyridylquinazoline derivatives can be applied. Key areas for optimization include the selection of starting materials, reaction conditions, and process design.
Starting Material Selection and its Impact on Yield:
The construction of the this compound scaffold can hypothetically begin from several precursors. A common strategy for quinazoline synthesis involves the use of appropriately substituted anthranilic acids or 2-aminobenzonitriles.
Alternatively, starting from 2-amino-4,7-dichlorobenzonitrile offers a different pathway. The reaction of 2-aminobenzonitriles with ortho-esters and ammonium (B1175870) acetate under solvent-free microwave conditions has been shown to produce 2-alkyl-4-aminoquinazolines in good yields. frontiersin.org Adapting this for a 2-pyridinyl substituent would require a different reaction partner, but highlights the utility of the benzonitrile (B105546) starting material. The purity and reactivity of the initial chlorinated and aminated benzene ring are paramount for achieving high conversion rates.
Optimization of Reaction Conditions:
The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. Several factors come into play:
Solvent and Catalyst: The choice of solvent and catalyst system can dramatically affect reaction outcomes. For the cyclization of anthranilic acid derivatives, high-boiling point solvents are sometimes employed to drive the reaction to completion. google.com In other quinazoline syntheses, metal-free conditions are advantageous for scalability and reducing metal contamination in the final product. nih.gov For example, the use of iodine as a catalyst in oxidative cyclization reactions has been reported to be effective under mild conditions. nih.gov The selection of an appropriate acid or base catalyst is also crucial, with studies showing that the strength and stoichiometry of the catalyst can significantly influence the reaction rate and yield. nih.govmdpi.com
Atmosphere: For reactions that are sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired oxidized byproducts and improve the yield of the target compound.
Scalability Considerations:
Transitioning a synthetic route from a small laboratory scale to a larger industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents are major considerations for scalability. The use of expensive or hazardous materials may be feasible on a small scale but can become prohibitive for industrial production. Environmentally benign solvents and reagents are increasingly favored. rsc.org
Process Safety and Work-up: The exothermic nature of certain reaction steps needs to be carefully managed on a large scale to prevent thermal runaways. The work-up procedure, including extraction, crystallization, and purification, must be designed to be efficient and scalable. The use of large volumes of flammable or toxic solvents during extraction and chromatography should be minimized. Crystallization is often the preferred method for purification on a large scale due to its efficiency and lower cost compared to chromatography.
The following interactive table summarizes key considerations for yield optimization and scalability in the synthesis of this compound, based on analogous chemical transformations.
| Parameter | Consideration for Yield Optimization | Consideration for Scalability |
| Starting Material | Purity of substituted anthranilic acid or 2-aminobenzonitrile (B23959) is critical. | Cost and availability of the starting materials. |
| Reaction Type | Exploration of different cyclization strategies (e.g., via benzoxazone or direct condensation). | Preference for one-pot reactions to reduce steps and cost. |
| Catalyst | Screening of acid, base, or metal catalysts for optimal activity and selectivity. | Use of inexpensive, non-toxic, and easily removable catalysts. |
| Solvent | Choice of solvent to ensure good solubility of reactants and facilitate product isolation. | Minimizing solvent volume; use of recyclable or environmentally friendly solvents. |
| Temperature | Optimization to maximize reaction rate while minimizing byproduct formation. | Efficient heat transfer and control to manage exotherms. |
| Work-up | Efficient extraction and purification methods (e.g., crystallization vs. chromatography). | Scalable purification methods; minimizing waste generation. |
By systematically addressing these factors, it is possible to develop a robust and efficient process for the synthesis of this compound that is suitable for both research and potential commercial applications.
Chemical Transformations and Derivatization of 4,7 Dichloro 2 4 Pyridinyl Quinazoline
Reactions at the Halogenated Positions (C-4 and C-7)
The chlorine atoms at the C-4 and C-7 positions of the quinazoline (B50416) ring are the most reactive sites for chemical modification. The electron-withdrawing nature of the quinazoline ring system activates these positions towards nucleophilic substitution and cross-coupling reactions.
Further Nucleophilic Substitution Reactions with Various Nucleophiles
The C-4 position of the quinazoline ring is known to be highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electronic effects of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. wikipedia.orgnih.gov Consequently, the chlorine atom at C-4 can be selectively displaced by a variety of nucleophiles under relatively mild conditions, while the C-7 chlorine is generally less reactive. nih.gov
Studies on analogous 2,4-dichloroquinazoline (B46505) systems have extensively demonstrated this regioselectivity. nih.gov For instance, reactions with primary and secondary amines, such as anilines and aliphatic amines, proceed preferentially at the C-4 position. nih.gov This selectivity is a key strategy in the synthesis of a wide array of 4-aminoquinazoline derivatives. While specific studies on 4,7-dichloro-2-(4-pyridinyl)quinazoline are not abundant, the established reactivity patterns of similar compounds provide a strong basis for predicting its behavior. For example, the reaction of 4-chloro-2-(pyridin-4-yl)quinazolinamine with para-substituted anilines has been reported to yield the corresponding N-substituted quinazolin-4-amine (B77745) derivatives.
In a related example, the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) and its subsequent reaction with methanol (B129727) demonstrated the susceptibility of the C-4 position to nucleophilic attack by alkoxides, leading to the formation of 7-chloro-4-methoxy-6-nitroquinazoline. researchgate.net This further supports the higher reactivity of the C-4 chloro substituent.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Chloroquinazolines
| Starting Material | Nucleophile | Product | Reference |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | nih.gov |
| 4,7-Dichloro-6-nitroquinazoline | Methanol | 7-Chloro-4-methoxy-6-nitroquinazoline | researchgate.net |
| 4-Chloro-2-(pyridin-4-yl)quinazolinamine | para-Methyl aniline (B41778) | 2-(Pyridin-4-yl)-N-(p-tolyl)quinazolin-4-amine |
Cross-Coupling Reactions for Scaffold Extension
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for extending the molecular scaffold of this compound by forming new carbon-carbon bonds. The differential reactivity of the C-4 and C-7 positions can be exploited to achieve selective functionalization.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for the arylation and heteroarylation of quinazoline scaffolds. In di- and trichloroquinazolines, the C-4 position is generally the most reactive site for Suzuki-Miyaura coupling. nih.govnih.gov For instance, the reaction of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids under microwave-promoted conditions resulted in the selective substitution at the C-4 position. nih.gov This regioselectivity allows for the sequential introduction of different aryl groups at the C-4 and C-7 positions.
Table 2: Regioselective Suzuki-Miyaura Coupling of a Dichloroquinazoline Derivative
| Starting Material | Boronic Acid | Product | Yield | Reference |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 70% | nih.gov |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 67% | nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties. Studies on related 4-chloro-2-substituted quinazolines have shown that this reaction can be successfully employed to introduce terminal alkynes at the C-4 position. researchgate.net The reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org While direct examples with this compound are scarce, the Sonogashira coupling of 4,6-dichloro-2-pyrone has demonstrated regioselectivity for the 6-position, highlighting that electronic and steric factors of the specific heterocyclic system play a crucial role. nih.gov
Heck Reaction: The Heck reaction, which couples aryl or vinyl halides with alkenes, provides another avenue for scaffold extension. While specific examples with this compound are not readily available in the literature, the general applicability of the Heck reaction to halo-heterocycles suggests its potential for modifying the C-4 and C-7 positions.
Reactions at the Pyridinyl Moiety
The 2-(4-pyridinyl) substituent offers additional sites for chemical modification, allowing for functionalization of the pyridine (B92270) ring and reactions at the pyridinyl nitrogen.
Functionalization of the Pyridine Ring
The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions. Nitration of pyridine derivatives, for instance, can be achieved using strong nitrating agents. researchgate.net While direct nitration of this compound has not been reported, studies on the nitration of pyridine itself often lead to a mixture of isomers, with the 3-nitro derivative being a common product. The electronic nature of the quinazoline substituent would influence the regioselectivity of such a reaction.
Oxidation and Reduction Studies of the Pyridinyl Nitrogen
The nitrogen atom of the pyridinyl moiety can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids or dimethyldioxirane (B1199080). researchgate.netacs.org The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. organic-chemistry.org For example, the oxidation of 2-substituted pyridines with dimethyldioxirane has been shown to produce the N-oxides in high yields. researchgate.net
Conversely, the pyridinyl nitrogen can be part of a pyridinium (B92312) salt, which can then be reduced. Catalytic transfer hydrogenation using an iridium catalyst and ethanol (B145695) as a hydrogen source has been reported for the reduction of pyridinium and quinolinium species to the corresponding saturated N-heterocycles. rsc.org
Modifications of the Quinazoline Core
Beyond reactions at the halogenated positions, the quinazoline ring system itself can undergo transformations such as ring-opening and ring-expansion reactions, often under specific conditions.
Ring-opening of the quinazoline nucleus can occur under hydrolytic conditions, particularly in the presence of strong acids or bases, which can lead to the formation of 2-aminobenzaldehyde (B1207257) derivatives. wikipedia.org More controlled ring-opening reactions have also been documented. For example, the reaction of certain quinazoline derivatives can lead to the formation of benzimidazo[1,2-c]quinazolines through an acid-promoted ring-opening followed by intramolecular N-arylation. researchgate.net
Ring expansion of the quinazoline core to form benzodiazepine (B76468) analogues has also been reported. This transformation can be initiated by nucleophilic attack on a suitably substituted quinazoline, leading to a series of rearrangements and ring-closure to the seven-membered benzodiazepine ring. nih.gov For instance, the reaction of activated quinolines and isoquinolines with diazocarbonyl compounds in the presence of a copper catalyst has been shown to result in ring expansion to benzoazepines. rsc.org
Ring Alterations and Fused Systems
The construction of fused heterocyclic systems from quinazoline precursors is a well-established strategy for the development of novel compounds with diverse properties. While direct ring alteration studies on this compound are not extensively documented, the reactivity of related chloroquinazolines provides a strong indication of its potential for such transformations.
One common approach to ring alteration involves the reaction of 4-chloroquinazolines with binucleophilic reagents. For instance, treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can lead to the formation of triazoloquinazolines. This reaction proceeds through a nucleophilic substitution at the C4 position, followed by an intramolecular cyclization. In a similar vein, it is anticipated that this compound could react with hydrazine to yield a triazolo[5,1-b]quinazoline derivative.
Furthermore, the synthesis of thiazole-fused quinazolinones has been achieved from aminoquinazolines. mdpi.com This suggests a potential pathway where one of the chloro groups of this compound is first converted to an amino group, which can then be further elaborated to construct a fused thiazole (B1198619) ring. mdpi.com
The generation of more complex fused systems can also be envisioned. For example, the reaction of 2,4-dichloroquinazolines with appropriate precursors can lead to the formation of quinazoline-fused benzimidazoles. researchgate.netmdpi.com By analogy, this compound could serve as a building block for novel polycyclic aromatic systems.
A plausible reaction sequence for the formation of a fused triazolo-quinazoline system is outlined below:
| Reactant | Reagent | Product | Reaction Type | Reference |
| This compound | Hydrazine Hydrate | 7-Chloro-2-(4-pyridinyl)- researchgate.netcymitquimica.comrsc.orgtriazolo[5,1-b]quinazolin-9(1H)-one | Nucleophilic Substitution/Intramolecular Cyclization | rsc.org |
| 7-Amino-4-chloro-2-(4-pyridinyl)quinazoline | Appel Salt | Thiazolo[5,4-g] or Thiazolo[4,5-g] fused quinazoline derivative | Cyclization | mdpi.com |
Note: The products listed are hypothetical, based on the reactivity of analogous compounds.
Nitration and Halogenation Studies
Electrophilic substitution reactions on the quinazoline ring are influenced by the existing substituents. The presence of two chlorine atoms and a pyridinyl group, all of which are deactivating, suggests that harsh conditions would be necessary for further substitution on the benzene (B151609) portion of the quinazoline core.
Nitration:
The nitration of quinazoline itself typically occurs at the 6-position. nih.gov For 2,4-dichloroquinazoline, nitration has been attempted, though the specific outcomes can be complex due to the deactivating nature of the chloro groups. researchgate.net In the case of this compound, the directing effects of the substituents must be considered. The chlorine at position 7 would direct incoming electrophiles to the 6 and 8 positions. The 2-pyridinyl group is also deactivating. Therefore, nitration, if successful, would likely occur at the 6 or 8 position of the quinazoline ring.
A relevant study on the synthesis of 4,7-dichloro-6-nitroquinazoline from 2-amino-4-chlorobenzoic acid demonstrates that nitration of a substituted quinazolinone precursor is a viable strategy. researchgate.net This multi-step synthesis involves condensation, nitration, and then chlorination to yield the final product. researchgate.net This suggests that direct nitration of this compound might be challenging, and a more strategic synthetic route starting from a pre-nitrated precursor could be more effective.
Halogenation:
Further halogenation of this compound would also be governed by the directing effects of the existing substituents. The introduction of an additional halogen atom would likely occur at the 6 or 8 position. The synthesis of related polyhalogenated quinazolines often involves starting from appropriately substituted anthranilic acids.
The following table summarizes potential electrophilic substitution reactions on the this compound core based on known reactions of similar compounds.
| Substrate | Reagent/Conditions | Expected Major Product(s) | Reaction Type | Reference(s) |
| This compound | Conc. HNO₃ / Conc. H₂SO₄ | 4,7-Dichloro-6-nitro-2-(4-pyridinyl)quinazoline and/or 4,7-Dichloro-8-nitro-2-(4-pyridinyl)quinazoline | Electrophilic Nitration | nih.govresearchgate.netresearchgate.net |
| This compound | Halogen / Lewis Acid | 4,7,X-Trihalo-2-(4-pyridinyl)quinazoline (where X is a halogen at position 6 or 8) | Electrophilic Halogenation |
Note: The products and their regiochemistry are predicted based on established principles of electrophilic aromatic substitution on substituted quinazoline rings.
Structure Activity Relationship Sar Studies of 4,7 Dichloro 2 4 Pyridinyl Quinazoline Analogues
Impact of Substituents at the Quinazoline (B50416) Core on In Vitro Biological Interactions
The quinazoline scaffold serves as a crucial pharmacophore, and alterations to its substitution pattern can profoundly affect biological outcomes.
The presence and positioning of halogen atoms on the quinazoline ring are critical determinants of activity. For instance, in the development of antimalarial 4-aminoquinolines, the 7-chloro substituent, as seen in chloroquine, has been a common feature in potent analogues. nih.gov The synthesis of 4,7-dichloroquinoline (B193633) has been a key step in the development of such antimalarial drugs. wikipedia.orgorgsyn.org
In a broader context of quinazoline derivatives, the nature and position of halogens influence their anticancer properties. For example, studies on 4-aminoquinazoline derivatives with a 2-CHF₂ substituent have shown promising antiproliferative activity. nih.gov The synthesis of 2,4-dichloro-7-fluoroquinazoline (B1321832) highlights the chemical strategies employed to introduce specific halogen patterns. nih.govnih.gov While direct SAR data for 4,7-dichloro-2-(4-pyridinyl)quinazoline specifically is limited in the provided results, the general importance of the 7-chloro group in related quinoline (B57606) and quinazoline series suggests its significance.
Modifications at the C-2, C-4, and C-7 positions of the quinazoline core have been extensively explored to optimize biological activity.
C-2 Position: The substituent at the C-2 position plays a vital role. SAR studies have indicated that the volume of the group at this position is important for binding to certain biological targets. nih.gov For instance, compounds with 2-CH₃ and 2-Cl substituents were found to be more potent than those with a 2-H substituent. nih.gov The introduction of a phenyl ring at the C-2 position can facilitate hydrogen bonding with enzymes, thereby enhancing binding and activity. nih.gov Furthermore, placing a thioalkyl group at the C-2 position of the quinazoline has been shown to increase activity in some contexts. nih.gov
C-4 Position: The C-4 position is a common site for modification. The regioselective nucleophilic aromatic substitution (SNAr) at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is a well-established method for synthesizing 2-chloro-4-aminoquinazolines. mdpi.com SAR studies on BCRP inhibitors revealed that both meta and para substituents on an aniline (B41778) ring at the 4-position were favorable for inhibitory activity. nih.gov
C-7 Position: The 7-position is also a key site for modification. In the context of 4-aminoquinolines, substitutions at the 7-position with diaryl ether, biaryl, and alkylaryl groups have been investigated. nih.gov The biaryl-containing subset, in particular, demonstrated consistently good potency against drug-resistant strains. nih.gov
| Position | Modification | Impact on In Vitro Activity |
| C-2 | Increased steric bulk (e.g., -CH₃, -Cl vs. -H) | Increased potency in some microtubule targeting agents. nih.gov |
| C-2 | Phenyl ring | Enhanced binding through hydrogen bonding. nih.gov |
| C-2 | Thioalkyl group | Increased activity. nih.gov |
| C-4 | Substituted aniline ring | Favorable for BCRP inhibitory activity. nih.gov |
| C-7 | Biaryl groups (in 4-aminoquinolines) | Good potency against drug-resistant strains. nih.gov |
Role of the Pyridinyl Substituent in Ligand-Target Recognition (In Vitro)
The pyridinyl group at the C-2 position is a key feature of the parent compound and its interaction with biological targets is of significant interest.
The isomeric form of the pyridine (B92270) ring can significantly influence biological activity. SAR studies on 2-pyridyl-4-substituted-quinazolines have shown that both meta (3-pyridyl) and para (4-pyridyl) orientations at the C-2 position of the quinazoline can lead to promising activity. nih.gov This suggests that the nitrogen's position within the pyridine ring affects the molecule's ability to form key interactions with its target. The analysis of various pyridine derivatives has highlighted that the inclusion of nitrogen and oxygen-containing groups can enhance antiproliferative activity. mdpi.com
While specific data on substitutions on the pyridine ring of this compound is not extensively detailed in the search results, the general principles of SAR suggest that adding substituents to the pyridine ring would modulate activity. The electronic and steric properties of these substituents would likely influence the binding affinity and selectivity of the compound. For example, in a different but related series of pyridine bis-quinazoline derivatives, the composition of side chains attached to the central pyridine fragment was critical for their G-quadruplex DNA stabilizing activity. nih.gov
Conformational Analysis and Stereochemical Impact on In Vitro Activity
The three-dimensional conformation and stereochemistry of a molecule are crucial for its biological activity. While specific conformational analyses of this compound were not found, general principles from related molecules can be inferred. For instance, in a study of 1-phenyl-1-(quinazolin-4-yl)ethanols, the stereochemistry at the carbinol center had a significant impact on antiproliferative activity, with the (+)-enantiomer showing stronger activity than the (-)-enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction with biological targets. The selective fluorination of a pyrrolidine (B122466) ring, a different heterocyclic system, has been shown to induce significant conformational changes that impact biological roles, demonstrating the profound effect of stereoelectronic factors. beilstein-journals.org
SAR Exploration using Hybrid Molecules
Extensive research has been conducted on the structure-activity relationships (SAR) of various quinazoline derivatives, leading to the development of numerous compounds with significant therapeutic potential. The strategy of creating hybrid molecules, which involves combining two or more pharmacophores into a single entity, has emerged as a valuable approach in drug discovery to enhance biological activity and overcome drug resistance. However, based on a comprehensive review of publicly available scientific literature, there is currently no specific research published on the SAR exploration of hybrid molecules derived from the This compound scaffold.
While the quinazoline nucleus itself is a common component in the design of hybrid molecules, and the SAR of various substituted quinazolines is well-documented, the specific combination of a 4,7-dichloro substitution pattern with a 2-(4-pyridinyl) group in the context of hybrid molecule synthesis and SAR studies has not been reported.
Therefore, this section cannot provide detailed research findings or data tables related to the SAR of hybrid molecules based on this compound, as such information is not available in the current body of scientific literature. Further research in this specific area would be necessary to elucidate the potential of such hybrid compounds.
Molecular Interaction Studies and Mechanisms of Action in Vitro Focus
Target Identification and Validation in In Vitro Systems
The initial step in characterizing a new compound involves identifying its molecular targets. This is often achieved through a series of in vitro assays.
The quinazoline (B50416) core is a well-known pharmacophore for kinase inhibitors. ekb.egnih.gov Many quinazoline derivatives function by competing with ATP for the binding site of protein kinases, which are crucial regulators of cell signaling. nih.gov However, specific in vitro kinase assay data for 4,7-Dichloro-2-(4-pyridinyl)quinazoline is not extensively available in the public domain. Research on analogous structures suggests that quinazoline derivatives can exhibit inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comekb.eg
There is currently no publicly available data from specific in vitro kinase inhibition assays for this compound to populate a data table.
Beyond enzyme inhibition, quinazoline derivatives can also interact with various cellular receptors. For instance, some have been studied as antagonists for receptors like the α-adrenergic receptor. nih.gov Receptor binding assays are employed to determine the affinity of a compound for a specific receptor.
No specific in vitro receptor binding affinity studies for this compound have been reported in the available literature.
Cellular Pathway Modulation in Cell-Based Assays (In Vitro)
Cell-based assays provide a more complex biological system to observe the effects of a compound on cellular pathways and responses.
The Wnt signaling pathway, which is often dysregulated in cancer, has been a target for quinazoline-based inhibitors. For example, the related compound 2,4-diamino-quinazoline has been shown to suppress Wnt/β-catenin signaling. nih.gov It achieves this by inhibiting the lymphoid enhancer binding factor 1 (Lef1), which leads to the downregulation of Wnt target genes. nih.gov While this provides a potential avenue of investigation, the direct impact of this compound on specific signaling cascades has not been detailed in published research.
The modulation of signaling pathways ultimately leads to specific cellular responses. Quinazoline derivatives have been shown to induce a variety of cellular effects, including apoptosis (programmed cell death) and inhibition of cell proliferation. nih.gov For instance, 2,4-diamino-quinazoline was found to promote apoptosis in gastric cancer cells. nih.gov Another area of investigation for quinazoline derivatives is their effect on tubulin polymerization, a critical process in cell division. nih.gov
Specific data on the cellular responses induced by this compound is not available.
Mechanistic Insights from In Vitro Experiments
The collective data from in vitro studies provide insights into the potential mechanism of action. For the broader class of quinazolines, the primary mechanism often involves the inhibition of tyrosine kinases. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold, in particular, is a well-established inhibitor of EGFR tyrosine kinase. nih.gov The nitrogen atom at position 1 of the quinazoline ring is often a key hydrogen bond acceptor, facilitating binding to the hinge region of the kinase domain. mdpi.com
Given the structural features of this compound, it is plausible that its mechanism could involve interactions with the ATP-binding pocket of various kinases. However, without direct experimental evidence from in vitro assays, this remains a hypothesis based on the activity of structurally related compounds.
Elucidation of Molecular Binding Modes
Currently, there are no specific published in vitro studies that elucidate the molecular binding modes of this compound with any biological target. Research on other quinazoline derivatives frequently highlights the importance of the substitution patterns at the C2, C4, C6, and C7 positions of the quinazoline ring in determining their binding affinity and selectivity for various enzymes, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases. nih.govmdpi.com However, without experimental data, any description of the binding interactions of this compound would be purely speculative.
Interactive Data Table: Molecular Binding Studies of this compound
No published data available.
Investigating Allosteric Modulation
Similarly, the scientific literature lacks any studies investigating the potential for this compound to act as an allosteric modulator. Allosteric modulation, a mechanism where a compound binds to a site on a protein distinct from the active site to alter its activity, is a key area of interest for developing more selective drugs. nih.gov While some quinazoline-based molecules have been explored as allosteric inhibitors, there is no evidence to suggest that this compound has been evaluated for such properties. nih.gov
Interactive Data Table: Allosteric Modulation Studies of this compound
No published data available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4,7-Dichloro-2-(4-pyridinyl)quinazoline, DFT calculations can elucidate key aspects of its reactivity and electronic properties. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and calculate various electronic descriptors. ijcce.ac.ir
The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests higher reactivity.
Furthermore, DFT can be used to compute various global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. These descriptors are derived from the HOMO and LUMO energies.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT
| Descriptor | Formula | Hypothetical Value | Significance |
| HOMO Energy (EHOMO) | - | -6.5 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Chemical reactivity, stability |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 2.0 eV | Energy released on gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 4.25 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.22 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | 4.01 eV | Electrophilic nature of the molecule |
Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from DFT calculations.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the quinazoline (B50416) and pyridine (B92270) rings are expected to be nucleophilic sites, while the regions around the chlorine atoms may exhibit some electrophilic character.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational landscape analysis involves identifying the stable conformations (local minima on the potential energy surface) and the energy barriers for rotation around single bonds. For this compound, the primary degree of conformational freedom is the rotation around the C-C bond connecting the quinazoline and pyridine rings.
DFT calculations can be used to perform a torsional potential energy scan by systematically rotating this dihedral angle and calculating the energy at each step. nih.gov This analysis reveals the most stable conformation (the one with the lowest energy) and any other low-energy conformers that might be biologically relevant. The planarity or non-planarity of the molecule, which can be influenced by steric hindrance between the two ring systems, is a key outcome of this analysis. ijcce.ac.ir
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable tools in modern drug discovery, allowing for the prediction of how a ligand might interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org This method is crucial for identifying potential protein targets for this compound and for understanding the key interactions that stabilize the ligand-protein complex. Quinazoline derivatives have been shown to interact with a variety of protein kinases and other biological targets. nih.govnih.gov
The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can predict the binding mode and estimate the binding energy. Key interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, potential interactions could involve the nitrogen atoms of the quinazoline and pyridine rings acting as hydrogen bond acceptors, and the aromatic rings participating in hydrophobic and pi-pi stacking interactions with amino acid residues in the protein's active site.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein Kinase
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein backbone or side chains. |
| Interacting Residues | Amino Acid 1, Amino Acid 2, ... | Specific amino acid residues in the binding pocket that interact with the ligand. |
| RMSD | 1.2 Å | Root-mean-square deviation of the docked pose from a reference conformation. |
Note: This table presents hypothetical data to exemplify the output of a molecular docking study.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govrsc.org An MD simulation of the this compound-protein complex, obtained from molecular docking, can assess the stability of the binding pose. researchgate.net
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on a set of active molecules or from the structure of a ligand-protein complex. chemrxiv.org
For this compound, a pharmacophore model could be developed based on its docked conformation within a target protein. This model would highlight the key features responsible for its binding. The model can then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of novel compounds with similar or improved in vitro activity. chemrxiv.org The predictive power of a pharmacophore model is often validated by its ability to distinguish between known active and inactive compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would be instrumental in predicting its potential biological effects and in guiding the synthesis of more potent and selective analogs. This process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecule and relating them to in vitro activity through statistical models.
The development of a predictive QSAR model for this compound would require a dataset of structurally similar quinazoline derivatives with experimentally determined in vitro biological activities (e.g., IC₅₀ values against a specific enzyme or cell line). The process would involve several key steps:
Dataset Assembly: A series of quinazoline analogs, including the parent compound this compound, would be compiled. The biological activity for each compound would need to be consistently measured through in vitro assays.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies).
Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. The resulting model's predictive power would then be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.
As no such study has been performed on this compound, no predictive models or associated data tables can be presented.
A successfully validated QSAR model would allow for the identification of the most critical molecular properties, or descriptors, that govern the biological activity of this class of quinazolines. By analyzing the QSAR equation, researchers could determine which structural features positively or negatively influence the compound's potency.
For the this compound scaffold, key descriptors might relate to:
Electronic Properties: The distribution of charge, influenced by the chlorine atoms and the pyridinyl nitrogen, could be critical for receptor binding. Descriptors like atomic charges and dipole moment would quantify this.
Steric Properties: The size and shape of the molecule, particularly the spatial arrangement of the dichloro-quinazoline core and the pyridinyl ring, would be important for fitting into a biological target's binding site. Molar refractivity and various shape indices would describe these features.
Hydrophobicity: The compound's lipophilicity, described by LogP, is often a key factor in cell permeability and interaction with hydrophobic pockets in a target protein.
Without a specific QSAR study, the relative importance of these or other descriptors for the biological activity of this compound remains theoretical. Therefore, no data table of key molecular descriptors can be provided.
Analytical Characterization Methodologies in Research
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 4,7-Dichloro-2-(4-pyridinyl)quinazoline. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules.
¹H-NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the quinazoline (B50416) and pyridine (B92270) rings. The chemical shifts (δ) and coupling constants (J) of these signals would be indicative of their positions relative to the nitrogen atoms and chloro-substituents. For instance, protons on the pyridinyl ring typically appear in the aromatic region, often as doublets or doublets of doublets, depending on their coupling with adjacent protons. Similarly, the protons on the quinazoline ring would exhibit characteristic splitting patterns.
¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be influenced by the attached atoms and their position within the heterocyclic rings. For example, carbons bonded to chlorine or nitrogen would be significantly shifted downfield. In related quinazoline structures, such as 4,7-dichloro-6-nitroquinazoline (B182880), the carbon atoms of the quinazoline core have been fully assigned using this technique. mdpi.com
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic H (quinazoline) | 7.5 - 9.0 |
| ¹H | Aromatic H (pyridine) | 7.0 - 8.8 |
| ¹³C | Aromatic C (quinazoline) | 115 - 165 |
| ¹³C | Aromatic C (pyridine) | 120 - 155 |
| ¹³C | C-Cl | 125 - 140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations within the quinazoline and pyridine rings, typically in the range of 1650-1450 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, usually below 800 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. For comparison, the IR spectrum of the related compound 4,7-dichloro-6-nitroquinazoline shows characteristic peaks for C=N, C=C, and NO₂ groups. mdpi.com
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): A standard mass spectrum of this compound would show the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. For this compound (C₁₃H₇Cl₂N₃), HRMS would confirm this exact formula, distinguishing it from other compounds with the same nominal mass. For example, HRMS has been used to confirm the elemental composition of various substituted quinazolines.
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of pharmaceutical intermediates and active compounds. A validated HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) to achieve good separation from any impurities or starting materials. The retention time of the main peak would be characteristic of the compound, and the peak area would be used for quantification and purity determination, which is often expected to be above 95% for research-grade chemicals. cymitquimica.com HPLC methods have been successfully developed for the analysis of various quinazoline derivatives. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a capillary column, with separation based on its boiling point and interaction with the stationary phase. The retention time would be a key identifier. GC is often coupled with a mass spectrometer (GC-MS) to provide both separation and structural information simultaneously.
Elemental Analysis and Purity Confirmation
Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. It provides a quantitative determination of the percentage composition of elements within the molecule. For this compound, with a molecular formula of C₁₃H₇Cl₂N₃, the theoretical elemental composition can be precisely calculated. cymitquimica.com Experimental values obtained from elemental analysis are then compared against these theoretical values to confirm the compound's identity.
Purity confirmation is another critical step, ensuring that the synthesized compound is free from starting materials, by-products, or other impurities. A variety of chromatographic and spectroscopic techniques are utilized for this purpose. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity, where the compound is passed through a column and its elution profile is monitored. semanticscholar.org A pure compound will ideally show a single, sharp peak. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also invaluable for purity assessment, as the presence of unexpected signals can indicate impurities. semanticscholar.org
Detailed Research Findings
For instance, in the synthesis of various 2,4-disubstituted quinazolines, researchers report the use of IR, ¹H NMR, ¹³C NMR, and mass spectrometry to characterize the final products. semanticscholar.org Similarly, the characterization of other dichloro-substituted quinazoline derivatives involves a suite of spectroscopic methods to ensure structural correctness. nih.gov
Below are representative data tables illustrating the kind of results that would be expected from the elemental analysis and purity confirmation of this compound, based on its chemical formula and common analytical practices in heterocyclic chemistry.
Elemental Analysis Data
This table presents the theoretical and a hypothetical set of found values for the elemental composition of this compound. The close correlation between the calculated and found values would serve as strong evidence for the successful synthesis of the target compound.
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 56.55 | 56.52 |
| Hydrogen (H) | 2.56 | 2.58 |
| Nitrogen (N) | 15.22 | 15.19 |
| Chlorine (Cl) | 25.68 | 25.65 |
Purity Confirmation via HPLC
This table illustrates a typical result from an HPLC analysis for purity confirmation. A high percentage area for the main peak indicates a high level of purity.
| Retention Time (min) | Peak Area | % Area |
| 5.2 | 12589 | 99.8 |
| 7.1 | 25 | 0.2 |
Role As a Synthetic Intermediate and Scaffold for Novel Chemical Entities
Precursor in the Synthesis of Advanced Pharmaceutical Leads
The primary value of 4,7-dichloro-2-(4-pyridinyl)quinazoline in drug discovery lies in its role as a highly reactive precursor. The chlorine atoms on the quinazoline (B50416) ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The chlorine at position 4 is particularly labile and readily displaced by nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to the synthesis of the well-known 4-anilinoquinazoline (B1210976) class of compounds, many of which are potent tyrosine kinase inhibitors (TKIs). nih.govmdpi.com
For instance, the synthesis of advanced TKIs like afatinib (B358) utilizes a similar dichlorinated quinazoline intermediate, where the C4-chloro group is substituted with a specific aniline (B41778) moiety to form the core structure responsible for binding to the ATP pocket of kinases like the epidermal growth factor receptor (EGFR). researchgate.net The second chlorine atom at position 7 provides an additional site for modification, which can be used to fine-tune the compound's physicochemical properties, selectivity, and pharmacokinetic profile. This dual reactivity allows chemists to systematically modify the scaffold to optimize interactions with a biological target, transforming a simple intermediate into a highly specialized pharmaceutical lead.
The table below illustrates typical substitution reactions on related chloro-quinazoline and quinoline (B57606) cores, demonstrating the synthetic utility that is directly applicable to this compound.
| Starting Material | Reagents & Conditions | Product | Reference |
| 4,7-Dichloro-6-nitroquinazoline (B182880) | Aniline derivative | 4-Anilino-7-chloro-6-nitroquinazoline derivative | researchgate.net |
| 4,7-Dichloroquinoline (B193633) | Morpholine, K₂CO₃, DMF, 120 °C | 7-Chloro-4-morpholinoquinoline | mdpi.com |
| 7-Chloro-3H-quinazolin-4-one | POCl₃, 100 °C | 4,7-Dichloroquinazoline (B1295908) | chemicalbook.com |
| 2-Amino-4-fluorobenzoic acid | 1. NaOCN, HCl; 2. POCl₃, N,N-diethylaniline | 2,4-Dichloro-7-fluoroquinazoline (B1321832) | nih.gov |
Design of Chemical Libraries based on the this compound Scaffold
The this compound structure is an ideal scaffold for combinatorial chemistry and the design of focused chemical libraries. A scaffold is a core molecular framework upon which various substituents are appended to create a collection of related compounds. The differential reactivity of the C4 and C7 chlorine atoms allows for a programmed, stepwise approach to library synthesis.
Typically, a library of nucleophiles (e.g., primary and secondary amines) is first reacted at the more reactive C4 position. Following this initial diversification, a second library of reagents can be used to substitute the less reactive C7-chloro group, often under more forcing conditions or by using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This two-dimensional diversification strategy can rapidly generate hundreds or thousands of unique compounds from a single scaffold.
These libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit activity against a specific biological target. For example, a library of derivatives based on the 2,4-diaminoquinazoline scaffold was designed to discover novel inhibitors of bacterial dihydrofolate reductase (DHFR), leading to potent antibacterial agents. nih.gov The systematic nature of library design allows for the exploration of structure-activity relationships (SAR), where the impact of each substituent on biological activity can be methodically evaluated.
Strategic Importance in Multi-Step Organic Synthesis
Beyond its direct use in creating libraries, this compound holds strategic importance as a key intermediate in complex, multi-step synthetic routes. The synthesis of the quinazoline core itself is a well-established process, often starting from readily available anthranilic acid derivatives. researchgate.netnih.gov For example, 2-amino-4-chlorobenzoic acid can undergo condensation and cyclization, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield a dichlorinated quinazoline. researchgate.netchemicalbook.com
The strategic value of this intermediate lies in the predictable and regioselective reactivity of its chloro-substituents. The C4-Cl is significantly more reactive towards nucleophilic substitution than the C7-Cl due to the electronic influence of the ring nitrogens. This allows synthetic chemists to perform sequential reactions with high control. A desired group can be installed at the C4 position first, and the resulting product can then be carried through several other synthetic steps before the C7 position is finally functionalized. This robust, step-wise approach is crucial for the efficient and convergent synthesis of complex drug candidates, minimizing side reactions and simplifying purification processes.
Contribution to the Discovery of New Molecular Targets and Pathways (In Vitro)
Derivatives synthesized from the this compound scaffold have been instrumental in the in vitro exploration of biological pathways and the identification of novel molecular targets, particularly in oncology. The quinazoline core is a "privileged scaffold" known to interact with the ATP-binding site of protein kinases. mdpi.com By creating libraries of quinazoline derivatives and screening them against panels of kinases, researchers can identify potent and selective inhibitors for specific enzymes.
In vitro kinase assays have shown that substituted quinazolines can inhibit a wide range of tyrosine kinases, including EGFR, VEGFR, PDGFR, and non-receptor kinases like those in the Polo-like kinase (Plk) family. nih.govekb.egresearchgate.net For example, studies on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which share a similar fused heterocyclic system, led to the discovery of highly potent and specific inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis. researchgate.net The screening of such compounds against cancer cell lines in vitro helps to correlate the inhibition of a specific molecular target with an anti-proliferative effect, thereby validating the target and uncovering its role in cancer cell survival. These studies provide crucial information on cellular mechanisms and can reveal new vulnerabilities in cancer cells that can be exploited for therapeutic intervention. mdpi.com
The table below presents in vitro activity for several quinazoline derivatives against various molecular targets, illustrating how compounds from this class contribute to target validation and drug discovery.
| Compound Class/Derivative | Molecular Target | In Vitro Activity (IC₅₀) | Reference |
| Anilinoquinazoline Derivative | EGFR | - (Potent Inhibition Reported) | nih.gov |
| Biphenylamino-dioxolane-quinazoline | Multiple Receptor & Non-receptor TKs | - (Effective Antiproliferative Activity) | nih.gov |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline | Plk1 Kinase | 0.007 µM | researchgate.net |
| 7-Aryl-2,4-diaminoquinazoline | Bacterial DHFR | < 0.1 nM | nih.gov |
| 4-Hydroxyquinazoline Derivative B1 | PARP1 | 63.81 nM | mdpi.com |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 4,7-Dichloro-2-(4-pyridinyl)quinazoline with high purity?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dimethylformamide) and catalysts such as palladium complexes. Evidence shows that chlorinated intermediates reacted with pyridinyl derivatives under inert atmospheres (N₂/Ar) at 80–100°C yield 35–76% purity, depending on solvent choice and stoichiometry . Include reflux steps (6–12 hours) and purification via column chromatography with silica gel. Validate purity via HPLC (>97%) and elemental analysis .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify aromatic proton environments (quinazoline core at δ 7.5–8.9 ppm, pyridinyl protons at δ 8.1–8.5 ppm) and mass spectrometry (ESI-MS m/z 257.1 [M+H]⁺). Cross-reference with IR spectroscopy for C-Cl stretching vibrations (~550–650 cm⁻¹) . For advanced validation, employ X-ray crystallography if single crystals are obtainable .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture; use desiccants (silica gel) in storage containers. Stability tests indicate <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How do the chloro and pyridinyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4,7-dichloro positions are electronically activated for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C. The pyridinyl group at position 2 enhances π-π stacking in transition states, improving regioselectivity . Monitor reaction progress via TLC with UV visualization (Rf = 0.4–0.6 in ethyl acetate/hexane).
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model molecular orbitals and electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots. Pair with molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, VEGFR) to assess binding affinity. Validate predictions via in vitro kinase inhibition assays (IC₅₀ determination) .
Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
- Methodological Answer : Standardize assay conditions across studies (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in anticancer activity (IC₅₀ ± 20 µM) may arise from varying ATP concentrations in kinase assays. Use orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to confirm mechanisms .
Q. What strategies mitigate side reactions during functionalization of the quinazoline core?
- Methodological Answer : Protect reactive sites (e.g., pyridinyl nitrogen) with Boc groups prior to chlorination. Use low-temperature (–40°C) lithiation to direct substituents to the 4/7 positions. Post-functionalization, deprotect under acidic conditions (HCl/dioxane) and purify via recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
